

An In-depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chlorothiophene-2-carbonyl chloride

Cat. No.: B1586821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

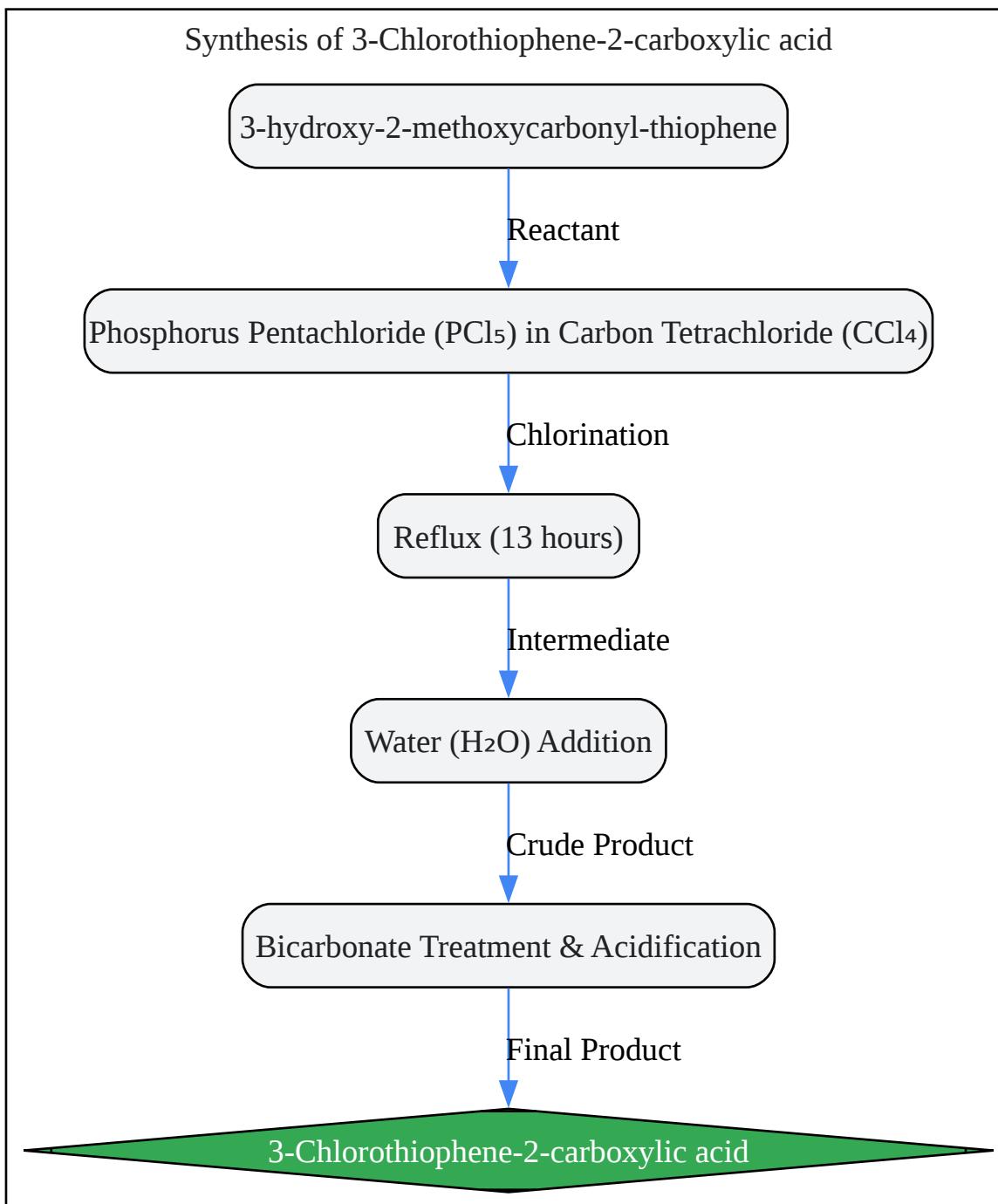
This guide provides a comprehensive technical overview of **3-Chlorothiophene-2-carbonyl chloride**, a key heterocyclic building block in synthetic chemistry. Distinguishing it from its more commonly cited isomer, this document focuses on its unique properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry.

Chemical Identity and Physicochemical Properties

3-Chlorothiophene-2-carbonyl chloride is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position.^[1] This specific substitution pattern imparts distinct reactivity and potential for further chemical modification.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 86427-02-3.^{[1][2][3][4][5]} It is crucial to differentiate this from its isomer, 5-Chlorothiophene-2-carbonyl chloride (CAS 42518-98-9), which is a well-documented intermediate in the synthesis of the anticoagulant Rivaroxaban.^{[6][7][8]}

Table 1: Physicochemical Properties of **3-Chlorothiophene-2-carbonyl chloride**


Property	Value	Source(s)
CAS Number	86427-02-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₂ Cl ₂ OS	[1] [2]
Molecular Weight	181.04 g/mol	[2] [4]
IUPAC Name	3-chlorothiophene-2-carbonyl chloride	[4]
Melting Point	46 °C	[2]
Purity	Typically >95-97%	[1] [3]
Storage Conditions	2°C - 8°C, under inert gas (Nitrogen), keep dry	[2]

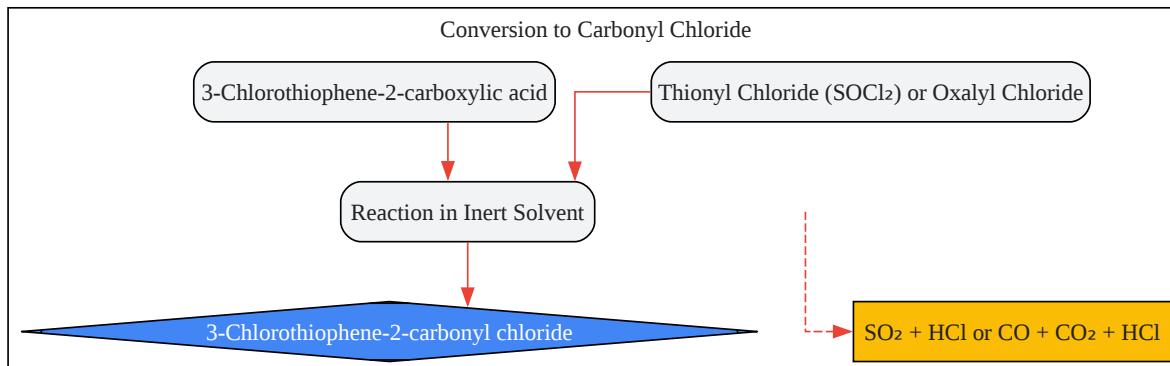
Synthesis and Reaction Mechanisms

The primary route to obtaining **3-Chlorothiophene-2-carbonyl chloride** involves the chlorination of its corresponding carboxylic acid, 3-Chlorothiophene-2-carboxylic acid (CAS 59337-89-2).[\[9\]](#) The synthesis of this crucial precursor is a key step in the overall process.

Synthesis of the Precursor: 3-Chlorothiophene-2-carboxylic acid

A documented method for the synthesis of 3-Chlorothiophene-2-carboxylic acid involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride.[\[10\]](#) This reaction proceeds through the chlorination of the hydroxyl group and subsequent hydrolysis of the ester and the intermediate acyl chloride.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of 3-Chlorothiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid[10]

- Reaction Setup: Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.
- Addition of Starting Material: Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride. Add this solution dropwise to the boiling phosphorus pentachloride solution over a period of 3 hours.
- Reaction: Boil the mixture under reflux for 13 hours.
- Work-up: Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness in vacuo.
- Hydrolysis: While cooling, carefully add 450 ml of water dropwise to the residue. Heat the mixture to boiling and then allow it to cool.
- Purification: Filter the resulting precipitate. Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate. Filter off the activated carbon.
- Isolation: Cool the filtrate and acidify it with hydrochloric acid to precipitate the final product, 3-Chlorothiophene-2-carboxylic acid.

Conversion to 3-Chlorothiophene-2-carbonyl chloride

The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$). The reaction mechanism involves the formation of a highly reactive intermediate which is then attacked by a chloride ion.

[Click to download full resolution via product page](#)

Caption: General pathway for the synthesis of the target compound.

Reactivity and Applications in Drug Discovery

As an acyl chloride, **3-Chlorothiophene-2-carbonyl chloride** is a reactive electrophile, making it a valuable intermediate for introducing the 3-chloro-2-thenoyl moiety into various molecular scaffolds.^[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively.

A notable application of its precursor, 3-Chlorothiophene-2-carboxylic acid, is in the synthesis of novel transition metal complexes with potential anticancer activity.^{[11][12]} Studies have shown that cobalt (II) complexes derived from this ligand exhibit significant inhibitory effects on leukemia and colon cancer cell lines.^[11] This highlights the potential of **3-Chlorothiophene-2-carbonyl chloride** as a starting material for the development of new therapeutic agents.

Safety and Handling

3-Chlorothiophene-2-carbonyl chloride is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: It is corrosive and causes severe skin burns and eye damage.[13] Due to the carbonyl chloride group, it can release hydrochloric acid upon hydrolysis.[1]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Keep away from moisture. Store in a cool, dry place (2-8°C) under an inert atmosphere.[2]
- First Aid:
 - Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.
 - In all cases of exposure, seek immediate medical attention.

Conclusion

3-Chlorothiophene-2-carbonyl chloride (CAS 86427-02-3) is a valuable, albeit less-documented, chemical intermediate. Its synthesis, stemming from its carboxylic acid precursor, opens avenues for the creation of diverse molecular structures. The demonstrated anticancer potential of metal complexes derived from its precursor underscores its significance for researchers in medicinal chemistry and drug development. Proper handling and a thorough understanding of its reactivity are paramount for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 86427-02-3: 3-Chlorothiophene-2-carbonyl chloride [cymitquimica.com]
- 2. 3-Chlorothiophene-2-carbonylchloride | 86427-02-3 | FC149697 [biosynth.com]
- 3. 3-Chlorothiophene-2-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]
- 4. CAS RN 86427-02-3 | Fisher Scientific [fishersci.com]
- 5. 86427-02-3|3-Chlorothiophene-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 6. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 7. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. 3-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]
- 12. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]
- 13. 3-Chlorothiophene-2-carbonyl chloride, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586821#3-chlorothiophene-2-carbonyl-chloride-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com